Linalool

Catalog No.
S533188
CAS No.
78-70-6
M.F
C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalool

CAS Number

78-70-6

Product Name

Linalool

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol

Molecular Formula

C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1590 mg/L at 25 °C
Soluble in alcohol, ether, fixed oils, propylene glycol; insoluble in glycerin
1.59 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.16
soluble in fixed oils, propylene glycol; insoluble in glycerol and water
1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

3,7-dimethyl-1,6-octadien-3-ol, 7-methyl-3-methyleneocta-4,6-dien-2-ol, allo-ocimenol, linalool, linalool, (+-)-isomer, linalool, (R)-isomer, linalool, (S)-isomer, linalool, titanium (4+) salt, muguol

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

The exact mass of the compound Linalool is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.59 mg/ml at 25 °cin water, 1590 mg/l at 25 °csoluble in alcohol, ether, fixed oils, propylene glycol; insoluble in glycerin1.59 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.16soluble in fixed oils, propylene glycol; insoluble in glycerol and water1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Linalool (CAS 78-70-6) is an acyclic monoterpene tertiary alcohol characterized by its specific boiling point of approximately 198°C, high vapor pressure, and the presence of two reactive double bonds. Commercially, it serves a dual role: as a high-volatility active ingredient in formulated products and as an essential C10 chemical building block for complex organic synthesis. Unlike fully saturated analogs or heavier sesquiterpenes, linalool provides a precise balance of allylic reactivity and controlled evaporation kinetics, making it a foundational precursor for the industrial synthesis of Vitamin E, linalyl acetate, and various specialized epoxides[1].

Substituting linalool with close analogs fundamentally alters both process chemistry and final product performance. Replacing it with its primary alcohol isomer, geraniol, increases the boiling point by over 30°C, drastically suppressing vapor pressure and ruining immediate-release formulation profiles[1]. Conversely, substituting linalool with its saturated derivative, tetrahydrolinalool, provides extreme oxidative stability but completely eliminates the double bonds required for downstream epoxidation and coupling reactions . Furthermore, relying on crude terpene mixtures instead of high-purity or enantiopure linalool introduces unpredictable stereochemistry, which severely degrades yields when synthesizing chiral targets like Vitamin E metabolites [2].

Volatility and Release Kinetics vs. Geraniol

As a tertiary alcohol, linalool exhibits a significantly lower boiling point (198°C) and higher vapor pressure compared to its primary alcohol isomer, geraniol (230°C). In controlled encapsulation and release studies using V-type starch, high-volatility compounds like linalool demonstrate distinct, rapid phase-dependent release kinetics, whereas low-volatility geraniol (vapor pressure ~4 Pa at 25°C) is retained significantly longer [1].

Evidence DimensionBoiling Point and Evaporation Profile
Target Compound DataLinalool: BP 198°C (rapid volatilization)
Comparator Or BaselineGeraniol: BP 230°C (slow volatilization)
Quantified Difference32°C lower boiling point, driving substantially faster release kinetics.
ConditionsStandard atmospheric pressure and starch encapsulation models.

Formulators must select linalool over geraniol when designing products that require immediate volatilization rather than prolonged surface retention.

Double-Bond Reactivity for Downstream Synthesis vs. Tetrahydrolinalool

Linalool features two reactive double bonds, making it an essential C10 precursor for synthesizing Vitamin E (isophytol) and linalool oxides. In contrast, tetrahydrolinalool is fully saturated. While tetrahydrolinalool can be dosed up to 30% in highly aggressive alkaline bases due to its oxidative stability, it is completely inert for these synthetic pathways. Linalool can be enzymatically or chemically epoxidized to yield cis- and trans-furanoid linalool oxides (up to 39% and 37% yields respectively), a pathway impossible for saturated analogs [1].

Evidence DimensionSynthetic Precursor Utility (Epoxidation/Coupling)
Target Compound DataLinalool: Possesses 2 reactive double bonds
Comparator Or BaselineTetrahydrolinalool: 0 double bonds (chemically inert to oxidation)
Quantified Difference100% loss of epoxidation and coupling capability when substituting with the saturated analog.
ConditionsIndustrial oxidation and microbial epoxidation pathways.

Chemical manufacturers must procure linalool specifically when the synthetic route requires allylic or terminal double bond functionalization.

Biosynthetic Scalability vs. Heavier Terpene Byproducts

Advancements in metabolic engineering have made biosynthetically sourced R-(-)-linalool highly viable for industrial procurement. In engineered Escherichia coli expressing mutant Erg20 pathways to optimize GPP supply, linalool accumulation reached titers of 1027.3 mg/L. In the same optimized system, the heavier C15 sesquiterpene byproduct nerolidol was restricted to 92.1 mg/L [1].

Evidence DimensionBiosynthetic Titer (mg/L)
Target Compound DataR-(-)-Linalool: 1027.3 mg/L
Comparator Or BaselineNerolidol byproduct: 92.1 mg/L
Quantified Difference11.1-fold higher production yield for the target C10 monoterpene.
ConditionsEngineered E. coli fermentation at 116 hours.

Buyers looking for sustainable, biosynthetically sourced terpenes can rely on linalool's highly optimized microbial production pathways compared to heavier sesquiterpenes.

Stereospecificity in Chiral Chroman Scaffold Synthesis vs. Racemic Mixtures

High-purity enantiopure linalool is a critical chiral synthon for the total synthesis of Vitamin E metabolites. Research demonstrates that (-)-linalool can be utilized to build the chiral 6-hydroxychroman scaffold of (S)-δ-CEHC with an overall yield of 40% and an enantiomeric excess (ee) of 97% [1]. Substituting with racemic linalool or crude terpene extracts drastically reduces the ee, necessitating costly and inefficient downstream chiral resolution.

Evidence DimensionEnantiomeric Excess (ee) in Total Synthesis
Target Compound Data(-)-Linalool: Enables 97% ee in final metabolite
Comparator Or BaselineRacemic mixtures: Yields ~50% ee (requires resolution)
Quantified DifferenceNear-perfect stereocontrol (97% ee), avoiding >50% product loss in chiral resolution steps.
ConditionsTotal synthesis of (S)-δ-CEHC.

Pharmaceutical manufacturers must procure enantiopure linalool to ensure high-yield, stereospecific synthesis of biologically active metabolites without expensive purification.

Precursor for Vitamin E and Nutraceutical Synthesis

Linalool is the strictly required choice for synthesizing isophytol and specific enantiomeric metabolites like (S)-δ-CEHC. Its reactive double bonds and available chiral centers enable high-yield coupling and epoxidation reactions that saturated analogs like tetrahydrolinalool cannot support[1].

High-Volatility Encapsulation and Delivery Systems

In formulated products utilizing starch-based or polymer encapsulation, linalool is selected over heavier isomers like geraniol when the application demands rapid volatilization. Its 198°C boiling point dictates an immediate-release profile critical for top-note fragrance applications and fast-acting spatial treatments[2].

Sustainable Biosynthetic Production Workflows

For companies transitioning away from botanical extraction, biosynthetically sourced R-(-)-linalool offers a highly scalable alternative. Engineered microbial strains achieve multi-gram-per-liter titers, vastly outperforming the yields of heavier terpene byproducts like nerolidol, ensuring a stable and sustainable supply chain [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Other Solid; Liquid
Colorless liquid with an odor of bergamot oil or French lavender; [Hawley]
Solid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pleasant, floral odou

Color/Form

Colorless liquid
Colorless to pale yellow liquid

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

198 °C
194.00 to 197.00 °C. @ 760.00 mm Hg
198-200Â °C

Flash Point

78 °C (172 °F) - closed cup
160 °F (71 °C) (closed cup)
75Â °C

Heavy Atom Count

11

Taste

Taste characteristics at 30 ppm: Floral, woody, sweet with a green, spicy tropical nuance
Flavor characteristics: light, floral
Spicy, citrus taste

Density

0.865 at 15 °C
Density: 0.870 g/cu cm at 15 °C/4 °C
Relative density (water = 1): 0.9
0.858-0.867

LogP

2.97 (LogP)
2.97
log Kow = 2.97

Odor

Odor similar to that of bergamot oil and French lavender
Typical floral odor free from camphoraceous and terpenic notes
Floral, spicy, wood odor
Flowery-fresh odor and reminiscent of Lily of the Valley

Odor Threshold

Odor Threshold Low: 1.0 [ppm]
... Nasal pungency ... with a threshold of ~ 320 ppm ... Olfactory threshold ... at about 1 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/
< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D81QY6I88E

GHS Hazard Statements

Aggregated GHS information provided by 2909 companies from 32 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2909 companies. For more detailed information, please visit ECHA C&L website;
Of the 31 notification(s) provided by 2905 of 2909 companies with hazard statement code(s):;
H315 (94.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (61.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Linalool is a clear, colorless to pale yellow liquid. It has a floral, spicy, wood odor. It has a light floral or spicy tropical taste. It mixes easily with water. USE: Linalool is an important commercial chemical. It is found in a variety of flowers and spices. It is considered to be generally recognized as safe. It is added to processed food and beverages, perfumes, cosmetics and soaps. It is used in household detergents and waxes. It is added to animal drugs, feeds and other products. It is used as a pesticide in pet sprays, dips or shampoos. It is used in carpet and surface treatments and as a pesticide fogger for indoor use. EXPOSURE: Workers that produce or use linalool may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and skin contact with products containing linalool. Exposure will also occur when eating foods that contain linalool. If linalool is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in aquatic organisms. RISK: Skin, eye, and nose irritation may occur with exposure to linalool vapors in the air. Allergic skin reactions have not been reported. Sedation can occur with exposure to high vapor levels. No additional information on the potential for linalool to cause toxic effects in humans were identified. Decreased activity, decreased pain sensation, and sedation have been reported in laboratory animals exposed to high levels of linalool. Damage to the liver, kidney, and stomach were reported in laboratory animals orally exposed to high doses over time. Skin exposure to linalool increased the number of tumors caused by a known cancer-causing chemical (DMBA), but did not cause tumors by itself. Tumors were not increased in laboratory animals following repeated injections with linalool. A decrease in the number of live pups and decreased survival of live-born pups was observed in rats exposed to high doses of linalool before, during, and after pregnancy. No changes in fertility were observed, and no birth defects were reported. Exposure during pregnancy only did not cause birth defects or decreased fetal survival. The potential for linalool to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

... The specific toxic effect of linalool on animals is therefore likely to be caused by its neurotoxic respectively neuropharmacological mode of action. In turn, this may explain the use of linalool-containing natural products (aromatic herbs and spices or their essential oils respectively extracts) in traditional medicinal systems, specifically for their sleep-inducing and anticonvulsant purposes. Moreover, it also accounts for the widespread traditional use of herbs containing linalool for stored-food pest control for the use of linalool-containing extracts as a pet flea insecticide.

Vapor Pressure

0.16 [mmHg]
0.159 mm Hg at 23.5 °C
Vapor pressure, Pa at 25Â °C: 21

Pictograms

Irritant

Irritant

Impurities

Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w).

Other CAS

78-70-6
22564-99-4

Absorption Distribution and Excretion

Linalool may permeate porcine (and by extension also human) buccal mucosa in function of its concentration (14.46% w/w) and of formulation /as in the essential oil of Salvia desoleana Atzei & Picci/
Based on experiments with rats using (14)C-labelled substance, linalool is rapidly absorbed from the intestinal tract following oral uptake ... judging from the delay in fecal excretion, intestinal absorption is complete. Subsequent to absorption, linalool is metabolized rapidly, with urinary excretion of (14)C activity starting without delay. Several hours after gavage, substantial amounts of radioactivity were detected in the expired air as (14)CO2, evidencing complete intermediary metabolism. Fecal excretion of radioactivity was delayed and found mostly between 36 and 48 hours after dosing, suggesting entero-hepato-biliary re-circulation; this re-circulation was confirmed in a second experiment involving cross-linking a treated and an untreated rat with a biliary-to-intestinal cannula and subsequent radio-analysis. Overall, approximately 60% of the total excreted dose was found in urine over 72 hours after administration; approximately 23% of activity was detected in exhaled air and approximately 15% was found in the feces; there is no indication of tissue accumulation of linalool whatsoever. The study suggests that large doses of oral linalool will be metabolized in the rat by conjugation and excretion in urine and bile, while a substantial proportion will enter intermediary metabolisms up to the formation of carbon dioxide and pulmonary excretion. Entero-hepato-biliary re-circulation may have the effect of enhancing the metabolic load on the liver over a certain period.
After a 1 hour inhalation of 27 mg linalool ... /mouse/ plasma levels of linalool 30, 60 and 90 min after exposure: about 1, 2.7 and 2.9 ng/mL.
Linalool applied to mouse skin was not absorbed within two hours.

Metabolism Metabolites

... Metabolites isolated from urine of rats after oral administration of linalool (VII) were 8-hydroxy-linalool (VIII) and 8-carboxy-linalool (IX). After three days of feeding rats with either geraniol or linalool, liver-microsomal cytochrome P-450 was increased. Both NADH- and NADPH-cytochrome c reductase activities were not significantly changed during the six days of treatment. Oral administration of these two terpenoids did not affect any of the lung-microsomal parameters measured.
Based on experiments with rats using (14)C-labelled substance ... subsequent to absorption, linalool is metabolized rapidly, with urinary excretion of (14)C activity starting without delay. Several hours after gavage, substantial amounts of radioactivity were detected in the expired air as (14)CO2, evidencing complete intermediary metabolism. Fecal excretion of radioactivity was delayed and found mostly between 36 and 48 hours after dosing, suggesting entero-hepato-biliary re-circulation ... Entero-hepato-biliary re-circulation may have the effect of enhancing the metabolic load on the liver over a certain period.
For the induction study 600 mg linalool/kg bw was administered /to male IISc strain rats/ once daily for 6 days by gastric tube as a suspension in 1% methyl cellulose solution. Control rats were only given the vehicle. For the identification of metabolites, 800 mg linalool/kg bw was administered once daily for 20 days ... . 8-Hydroxy-linalool and 8-carboxy-linalool were identified in the urine, showing selective oxidation of the C8-methyl in linalool. The 8-hydroxylase present in both lung and liver microsomes was shown to be mediated by a cytochrome P-450 (CYP450) system. After 3 days of dosing, liver and lung microsomal CYP450 was increased; on the other hand, both NADH- and NADPH-cytochrome c reductase activities were not significantly changed during the 6 days of treatment. /Purity > 99.5%/
... Hydrolysis occurs more rapidly at the low pH of gastric fluids. The reaction products are linalool and acetic acid (ester hydrolysis). This is supported by the findings of the hydrolysis study ... at pH 4, 7 and 9. Therefore it is expected that linalool is the substance that will enter the systemic circulation after oral uptake of linalyl acetate. Linalool is probably converted to geraniol and its metabolites, 1,5-dimethyl-hexadiene-1,6-dicarboxylic acid and 7-carboxy-5-methylocto-6-enoic acid ... /linalool acetate/
For more Metabolism/Metabolites (Complete) data for LINALOOL (7 total), please visit the HSDB record page.

Associated Chemicals

L-Linalool; 126-91-0
D-Linalool; 126-90-9

Wikipedia

Linalool

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Deodorant

Methods of Manufacturing

Derivation: Citrus peel oils, especially from oranges. Made synthetically from geraniol. Method of purification: rectification.
It can be prepared synthetically starting from myrcene or from dehydrolinalool; it can be obtained by fractional distillation and subsequent recitification from the oils of Cajenne rosewood (Licasia guaianensis, Ocotea caudata), Brazil rosewood (Ocotea parviflora), Mexican linaloe, shiu (Cinnamomum camphora Sieb. var. linalooifera) and coriander seeds (Coriandrum sativum L.).
The pyrolysis of 2-pinanol at 500 °C gives linalool. (-)-Linalool is formed from (+)-cis- and (-)-trans-2-pinanol, and (+)-linalool from (-)-cis- and (+)-trans-2-pinanol. The process is used industrially.
The addition of acetylene to acetone under Favorski-Babayan conditions gives methylbutynol which can be hydrogenated to methylbutenol using a Lindlar catalyst. When this is treated with methyl propenyl ether (the vinyl ether of acetone), trans-etherification takes place to give /an intermediate/, which then undergoes a Claisen-Cope rearrangement to give methylheptenone. Addition of acetylene produces dehydrolinalool, a key intermediate for subsequent conversions. For example, Lindlar hydrogenation gives linalool ... .
For more Methods of Manufacturing (Complete) data for LINALOOL (10 total), please visit the HSDB record page.

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,6-Octadien-3-ol, 3,7-dimethyl-: ACTIVE
It has been estimated that it is present in 90% of all fine fragrances.
Constitutes 78% of Bois de Rose oil /from table/
Linalool (3,7-dimethyl-1,6-octadien-3-ol) is an important fragrance chemical, frequently used in scented products because of its fresh, flowery odor. Linalool is an unsaturated hydrocarbon and is therefore susceptible to oxidation in the presence of air. The primary oxidation products, that is, hydroperoxides, formed in the autoxidation process, are reactive compounds that can be suspected to act as sensitizers. In the present investigation, we studied the autoxidation of linalool with emphasis on the formation of hydroperoxides.

Analytic Laboratory Methods

The oxidation products were isolated using flash chromatography and preparative HPLC and were identified with NMR and GC/MS, using synthesized reference compounds. Two hydroperoxides and several different secondary oxidation products were identified, among which some contain structural features that make them potential allergens. The amounts of linalool and the major oxidation products were quantified over time, using GC and an HPLC-method, suitable for the analysis of thermolabile primary oxidation products.
GC with flame-ionization detector was used to measure linalool.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C. Store under inert gas. Storage class (TRGS 510): Combustible liquids.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/
Container: tightly closing, stainless steel, glass, enamel, polyethylene. Unsuitable Container: aluminum. ... Test plastics before use.

Interactions

Acrylamide (ACR) is a water-soluble monomer which has broad application in different industries and also can form in food during heating process. This monomer is a potent neurotoxicant and damages the central and the peripheral nervous system in human and animals. Oxidative stress has been mentioned as an important pathway in ACR neurotoxicity, therefore the purpose of the current study was evaluation of possible effects of linalool which is a natural enantiomer monoterpene compound. Linalool has shown antioxidant properties in several studies. Male Wistar rats were treated with ACR (50 mg/kg ip) alone or with linalool (12.5, 25, 50 and 100 mg/kg ip) for 11 days. In another 2 groups rats were treated with linalool (12.5 mg/kg ip) 3 days after and before ACR administration. Then behavior index (gait score) was examined for rats. After that, rats were sacrified and malondialdehyde (MDA) as a marker of lipid peroxidation and glutathione (GSH) content were determined in brain tissue. Exposure to ACR led to severe gait abnormalities and treatment with linalool significantly reduced abnormalities. ACR reduced GSH content and increased level of MDA in cerebral cortex. Linalool increased GSH content while decreased ACR-induced lipid peroxidation in rat brain tissue and the best protocols were initiation of supplementation before or simultaneous with ACR administration.
We studied the protective effect of monoterpenes myrcene, eucalyptol and linalool against t-butyl hydroperoxide (t-BOOH) induced genotoxicity in reverse mutation assay with Escherichia coli WP2 IC185 strain and its oxyR mutant IC202, and with the comet assay in human hepatoma HepG2 and human B lymphoid NC-NC cells. The monoterpenes were tested in concentration ranges 0.05-1.5 mg/plate and 0.01-1.0 ug/mL in bacteria and mammalian cells, respectively. Suppression of t-BOOH induced mutagenesis was detected only in IC202 strain, and correlated with the observed inhibition of lipid peroxidation by the three monoterpenes. Linalool and myrcene strongly suppressed t-BOOH induced mutagenesis. Eucalyptol, in addition to moderate suppression of t-BOOH induced mutagenesis, suppressed also spontaneous mutagenesis. In NC-NC cells linalool and myrcene reduced t-BOOH induced DNA damage by about 50% at 0.01 ug/mL, while eucalyptol was less efficient (about 50% reduction at 1.0 ug/mL). In HepG2 cells linalool and eucalyptol reduced DNA damage by 30% and 40%, respectively, while myrcene was ineffective. The repair of t-BOOH induced DNA damage, studied in HepG2 cells, was not affected by monoterpenes. The results indicate that linalool, eucalyptol and myrcene have substantial protective effect against oxidant induced genotoxicity, which is predominately mediated by their radical scavenging activity.
... The present work ... reports data evaluating the chemopreventive effects of limonene and five other monoterpenes with various chemical structures using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinogenesis model. The terpenes tested include: oxygenated ((-)-menthol) and non-oxygenated (d-limonene) monocyclic forms, oxygenated (1,8-cineole) and non-oxygenated ((+/-)-alpha-pinene) bicyclic forms and oxygenated ((+/-)-linalool) and non-oxygenated (beta-myrcene) acyclic forms. Dietary additions of each of the monocyclic terpenes, d-limonene or (-)-menthol resulted in a significant inhibition of mammary carcinogenesis. Furthermore, menthol was found to be a more potent chemopreventive agent than limonene during the DMBA initiation of rat mammary tumors. The acyclic and bicyclic terpenes had no significant chemopreventive activities at the dose levels used in these studies.
The sedative properties of the essential oil of Lavender (Lavandula angustifolia Miller) and of its main constituents--linalool and linalyl acetate--were investigated in mice followed up in a series of experimental procedures. The significant decrease in the mobility of female and male laboratory animals under standardized experimental conditions is found to be closely dependent on the exposure time to the drugs. Nevertheless after an injection of caffeine into mice a hyperactivity was observed which was reduced to nearly a normal motility only by inhalation of these fragrance drugs. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Zheng H, Jing L, Yao N, Yang QS, Peng HS, Shen Y, Huang LQ. [Cloning and expression analysis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase gene (CcDXR1) in Cinnamomum camphora L.) Presl]. Yao Xue Xue Bao. 2016 Sep;51(9):1494-501. Chinese. PubMed PMID: 29924561.
2: Lee BK, Jung AN, Jung YS. Linalool Ameliorates Memory Loss and Behavioral Impairment Induced by REM-Sleep Deprivation through the Serotonergic Pathway. Biomol Ther (Seoul). 2018 Jun 19. doi: 10.4062/biomolther.2018.081. [Epub ahead of print] PubMed PMID: 29915164.
3: Plastina P, Apriantini A, Meijerink J, Witkamp R, Gabriele B, Fazio A. In Vitro Anti-Inflammatory and Radical Scavenging Properties of Chinotto (Citrus myrtifolia Raf.) Essential Oils. Nutrients. 2018 Jun 18;10(6). pii: E783. doi: 10.3390/nu10060783. PubMed PMID: 29912150.
4: Noacco N, Rodenak-Kladniew B, de Bravo MG, Castro GR, Islan GA. Simple colorimetric method to determine the in vitro antioxidant activity of different monoterpenes. Anal Biochem. 2018 Jun 14. pii: S0003-2697(18)30369-5. doi: 10.1016/j.ab.2018.06.007. [Epub ahead of print] PubMed PMID: 29908862.
5: Souilem F, El Ayeb A, Djlassi B, Ayari O, Chiboub W, Arbi F, Ascrizzi R, Flamini G, Harzallah-Skhiri F. Chemical Composition and Activity of Essential Oils of Carissa macrocarpa (Eckl.) A.DC. Cultivated in Tunisia and its Anatomical Features. Chem Biodivers. 2018 Jun 15. doi: 10.1002/cbdv.201800188. [Epub ahead of print] PubMed PMID: 29907990.
6: Ling B, Wang X, Su H, Liu R, Liu Y. Protonation state and fine structure of the active site determine the reactivity of dehydratase: hydration and isomerization of β-myrcene catalyzed by linalool dehydratase/isomerase from Castellaniella defragrans. Phys Chem Chem Phys. 2018 Jun 15. doi: 10.1039/c8cp02362j. [Epub ahead of print] PubMed PMID: 29904766.
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